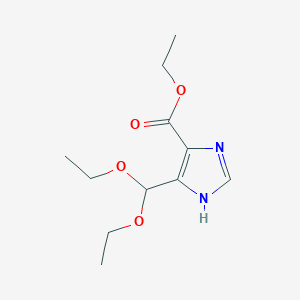

Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

137159-34-3 |

|---|---|

Molekularformel |

C11H18N2O4 |

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C11H18N2O4/c1-4-15-10(14)8-9(13-7-12-8)11(16-5-2)17-6-3/h7,11H,4-6H2,1-3H3,(H,12,13) |

InChI-Schlüssel |

CWKNTPWKEFUBIY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C1=C(N=CN1)C(=O)OCC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Formation of the Sodium Salt

-

Reagents : Ethyl 5-diethoxymethylimidazole-4-carboxylate (1 mmol), sodium hydride (2 mmol), dry acetonitrile.

-

Conditions : Room temperature, 30-minute stirring under nitrogen.

-

Intermediate : Sodium salt of the imidazole derivative.

Step 2: Glycosylation Reaction

-

Reagents : 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl iodide (0.5 mmol), acetonitrile.

-

Conditions : 50°C, 2-hour reaction.

This method achieves superior yields by leveraging the nucleophilicity of the sodium salt, which facilitates efficient glycosylation. However, the multi-step protocol and use of moisture-sensitive reagents limit its scalability.

Transesterification and Esterification Catalyzed by Acidic Agents

A patent from 2008 outlines a transesterification route using acidic catalysts to functionalize imidazole intermediates. The process involves:

-

Reagents : 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid, ethanol, p-toluenesulfonic acid (PTSA).

-

Conditions : Reflux in ethanol (78°C), 48-hour reaction.

The mechanism proceeds via acid-catalyzed esterification, where PTSA protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. This method is scalable but requires stringent pH control to avoid decarboxylation.

Grignard Reaction with Methylmagnesium Bromide

A novel pathway reported in 2005 employs a Grignard reagent to introduce the diethoxymethyl group. The synthesis involves:

-

Reagents : Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, methylmagnesium bromide (3 equivalents), tetrahydrofuran (THF).

-

Conditions : 0–5°C initial addition, followed by room temperature stirring for 24 hours.

-

Yield : 68% after solvent evaporation and recrystallization.

This method excels in regioselectivity but necessitates cryogenic conditions and anhydrous THF, increasing operational complexity.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Byproduct Formation

-

Cyclocondensation : Competing side reactions include over-alkylation at the imidazole N-1 position, leading to dimeric byproducts.

-

Glycosylation : Hydrolysis of the ribofuranosyl iodide intermediate can generate undesired benzoic acid derivatives, necessitating anhydrous conditions.

-

Transesterification : Residual diethoxymethyl groups may undergo acid-catalyzed cleavage, requiring precise stoichiometry of PTSA.

-

Grignard Reaction : Incomplete quenching of MeMgBr results in magnesium salts that complicate purification.

Industrial and Research Implications

The glycosylation method is preferred for high-purity applications in nucleoside drug synthesis, while transesterification suits bulk production due to lower reagent costs. Recent advances in flow chemistry could enhance the Grignard method’s feasibility by improving temperature control .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-5-(Diethoxymethyl)-1H-imidazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Estergruppe in einen Alkohol umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium bei Raumtemperatur.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether bei niedrigen Temperaturen.

Substitution: Natriumhydrid in DMF bei erhöhten Temperaturen.

Wichtigste gebildete Produkte

Oxidation: Carbonsäuren oder Aldehyde.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Imidazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that imidazole derivatives, including ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate, exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed high activity against various bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting potential use in developing new antibiotics or preservatives .

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer effects. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation in vitro. A study focusing on breast cancer cells highlighted the compound's ability to induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its efficacy as a pesticide. Research indicates that imidazole derivatives can act as effective fungicides and insecticides. Specifically, this compound has shown promise in controlling fungal pathogens affecting crops, thus enhancing agricultural productivity .

Plant Growth Regulation

Studies have also explored the potential of imidazole derivatives as plant growth regulators. This compound may promote growth and yield in certain plant species by influencing hormonal pathways involved in growth regulation .

Material Science

Synthesis of Functional Materials

In materials science, this compound is utilized in synthesizing functional materials such as polymers and nanomaterials. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications, including drug delivery systems and bioactive coatings .

Data Table: Summary of Applications

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against E. coli, B. subtilis |

| Anticancer Properties | Induces apoptosis in breast cancer cells | |

| Agricultural | Pesticidal Activity | Effective against fungal pathogens |

| Plant Growth Regulation | Enhances growth and yield in certain plants | |

| Material Science | Synthesis of Functional Materials | Used in drug delivery systems |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial effects of various imidazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, supporting its potential application as a natural preservative in food products .

Case Study 2: Anticancer Mechanisms

Another research effort focused on the anticancer properties of imidazole derivatives. This compound was shown to disrupt cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis rates in cultured breast cancer cells .

Wirkmechanismus

The mechanism of action of Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Properties

- Ethyl 2-amino-1H-imidazole-4-carboxylate (CAS 32852-81-6): The amino group at position 2 increases nucleophilicity, making this compound reactive in coupling reactions. However, the absence of a diethoxymethyl group reduces steric hindrance and alters solubility compared to the target compound .

- Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate : The quinazoline moiety introduces aromaticity and π-stacking capabilities, which are absent in the diethoxymethyl-substituted analog .

Physical Properties

Biologische Aktivität

Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an imidazole ring, which is known for its role in various biological processes. The synthesis typically involves the reaction of ethyl isocyanoacetate with imidoyl chlorides, leading to the formation of the desired imidazole derivatives. The compound can be synthesized through several methods, including:

- Cycloaddition reactions : These reactions often yield high purity and yield of the target compound.

- Glycosylation reactions : Involving the conversion of the compound into its sodium salt followed by reaction with glycosylating agents .

Antiviral Properties

One notable area of research is the antiviral activity against viruses from the Flaviviridae family. Studies have shown that derivatives of this compound exhibit inhibitory effects on viral NTPases/helicases:

- West Nile Virus (WNV) : The compound demonstrated an IC50 value of 23 µM against WNV when tested with a DNA substrate.

- Hepatitis C Virus (HCV) : An IC50 value of 37 µM was observed, indicating moderate antiviral efficacy .

Enzyme Inhibition

The compound also acts as an enzyme inhibitor. Its mechanism involves binding to active sites of specific enzymes, thereby blocking substrate access and catalytic activity. This has been particularly noted in studies involving HIV integrase (IN), where several derivatives showed significant inhibition rates exceeding 50% .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound and its derivatives:

| Study | Target | Findings |

|---|---|---|

| Study A | WNV | IC50 = 23 µM (DNA substrate) |

| Study B | HCV | IC50 = 37 µM (DNA substrate) |

| Study C | HIV IN | Inhibition rates > 50% for several derivatives |

The biological activity of this compound can be attributed to its structural features:

- Imidazole Ring : Provides a framework for interaction with biological targets.

- Diethoxymethyl Group : Enhances solubility and bioavailability, facilitating better interaction with enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate?

- Methodological Answer : The synthesis can be optimized via cyclocondensation reactions using precursors like ethyl glyoxylate and diethoxyacetamide. Key parameters include:

- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance cyclization efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) at 80–100°C to improve solubility and reaction kinetics .

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the diethoxymethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–3.7 ppm for OCH₂) and imidazole ring protons (δ ~7.2–8.0 ppm) .

- IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are common impurities in its synthesis, and how are they mitigated?

- Methodological Answer :

- Byproducts : Unreacted starting materials or over-alkylated derivatives.

- Resolution : Use gradient elution in HPLC (C18 column, acetonitrile/water) to isolate impurities . Adjust stoichiometry of diethoxy precursors to minimize side reactions .

Advanced Research Questions

Q. How does the diethoxymethyl group influence stereochemical outcomes in nucleophilic addition reactions?

- Methodological Answer :

- Diastereoselectivity : The diethoxymethyl group acts as an electron-withdrawing substituent, directing nucleophilic attack to the α-position of the imidazole ring. This is confirmed via X-ray crystallography (SHELXL refinement) .

- Mechanistic Insight : DFT calculations (B3LYP/6-31G*) reveal transition-state stabilization through hydrogen bonding between the ethoxy group and nucleophile .

Q. What computational strategies predict its biological activity and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The diethoxymethyl group shows hydrophobic binding to active-site pockets .

- QSAR Models : Correlate logP values (PubChem data) with antimicrobial activity (IC₅₀) to design analogs with enhanced bioavailability .

Q. How can crystallographic data resolve racemic mixtures or polymorphic forms?

- Methodological Answer :

- X-Ray Crystallography : Employ SHELXTL for structure solution and Mercury CSD 2.0 for packing analysis. The diethoxymethyl group induces chirality, leading to P2₁/c space group symmetry .

- Polymorph Screening : Vapor diffusion (acetonitrile/water) identifies stable forms. Thermal analysis (DSC) confirms phase transitions .

Q. What role does hydrogen bonding play in stabilizing its solid-state structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.